

Spectroscopic and Structural Characterization of 1-(Methylsulfonyl)-1H-benzotriazole: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1-(Methylsulfonyl)-1H-benzotriazole

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the available spectroscopic and structural data for the compound **1-(Methylsulfonyl)-1H-benzotriazole**. While exhaustive experimental spectra for this specific molecule are not readily available in public databases, this document compiles its known properties and offers a predictive analysis based on established spectroscopic principles. Furthermore, it outlines the standard experimental protocols for acquiring the necessary data.

Compound Overview

1-(Methylsulfonyl)-1H-benzotriazole is a derivative of benzotriazole, a heterocyclic aromatic compound, featuring a methylsulfonyl group attached to one of the nitrogen atoms of the triazole ring. This modification can significantly influence the compound's chemical reactivity, solubility, and biological activity, making it a molecule of interest in medicinal chemistry and materials science.

Key Identifiers:

Property	Value
IUPAC Name	1-(methylsulfonyl)-1H-benzotriazole
Synonyms	1-Methanesulfonyl-1H-benzotriazole
CAS Number	37073-15-7
Molecular Formula	C ₇ H ₇ N ₃ O ₂ S
Molecular Weight	197.21 g/mol
Melting Point	108-112 °C or 120-122 °C

Spectroscopic Data (Predictive Analysis)

Due to the absence of publicly available experimental spectra for **1-(Methylsulfonyl)-1H-benzotriazole**, this section provides an expert prediction of the expected spectroscopic data based on the compound's structure. These predictions are intended to guide researchers in the analysis of experimentally obtained data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The proton NMR spectrum is expected to show signals corresponding to the aromatic protons of the benzotriazole ring system and the methyl protons of the sulfonyl group.

- Aromatic Protons (C₆H₄):** The four protons on the benzene ring will likely appear as a complex multiplet pattern in the downfield region, typically between δ 7.5 and 8.5 ppm. The exact chemical shifts and coupling patterns will depend on the solvent used and the electronic effects of the sulfonylated triazole ring.
- Methyl Protons (CH₃):** The three equivalent protons of the methyl group are expected to appear as a sharp singlet in the upfield region, likely around δ 3.0-3.5 ppm.

¹³C NMR (Carbon NMR): The carbon NMR spectrum will display signals for the six aromatic carbons and the single methyl carbon.

- **Aromatic Carbons (C₆H₄):** The six carbons of the benzene ring will resonate in the aromatic region, typically between δ 110 and 150 ppm. The two carbons to which the triazole ring is fused will likely have distinct chemical shifts from the other four.
- **Methyl Carbon (CH₃):** The carbon of the methyl group is expected to appear in the upfield region of the spectrum, generally between δ 30 and 45 ppm.

Table 1: Predicted NMR Spectroscopic Data for **1-(Methylsulfonyl)-1H-benzotriazole**

¹ H NMR	Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
Aromatic	~ 7.5 - 8.5	m	4H	Ar-H
Methyl	~ 3.0 - 3.5	s	3H	CH ₃

¹³ C NMR	Chemical Shift (δ , ppm)	Assignment
Aromatic	~ 110 - 150	Ar-C
Methyl	~ 30 - 45	CH ₃

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present in the molecule.

Table 2: Predicted IR Absorption Bands for **1-(Methylsulfonyl)-1H-benzotriazole**

Wavenumber (cm ⁻¹)	Intensity	Assignment
~ 3100 - 3000	Medium	Aromatic C-H stretch
~ 1600, 1475	Medium-Strong	Aromatic C=C skeletal vibrations
~ 1350 - 1300	Strong	Asymmetric SO ₂ stretch
~ 1170 - 1140	Strong	Symmetric SO ₂ stretch
~ 1200 - 1000	Medium	C-N and N-N stretching vibrations
~ 800 - 700	Strong	Aromatic C-H out-of-plane bending

Mass Spectrometry (MS)

Mass spectrometry will determine the molecular weight and can provide structural information through fragmentation patterns.

- **Molecular Ion (M⁺):** The mass spectrum is expected to show a molecular ion peak corresponding to the molecular weight of the compound, which is 197.21. Depending on the ionization method (e.g., ESI, EI), adducts such as [M+H]⁺ or [M+Na]⁺ may also be observed.
- **Major Fragments:** Common fragmentation pathways may include the loss of the methylsulfonyl group (SO₂CH₃), the entire sulfonyl group (SO₂), or cleavage of the benzotriazole ring.

Table 3: Predicted Mass Spectrometry Data for **1-(Methylsulfonyl)-1H-benzotriazole**

m/z	Possible Fragment
197	$[\text{C}_7\text{H}_7\text{N}_3\text{O}_2\text{S}]^+$ (Molecular Ion)
118	$[\text{C}_6\text{H}_4\text{N}_3]^+$ (Loss of SO_2CH_3)
90	$[\text{C}_6\text{H}_4\text{N}]^+$ (Further fragmentation of the benzotriazole ring)
79	$[\text{SO}_2\text{CH}_3]^+$

Experimental Protocols

The following are detailed, generalized protocols for the acquisition of spectroscopic data for a solid organic compound like **1-(Methylsulfonyl)-1H-benzotriazole**.

Synthesis

1-(Methylsulfonyl)-1H-benzotriazole can be synthesized from 1H-1,2,3-benzotriazole and methanesulfonyl chloride. In a typical procedure, the reaction is carried out in a suitable solvent, and the product can be purified by crystallization, for example, from warm benzene^[1].

NMR Spectroscopy

- **Sample Preparation:** Accurately weigh 5-10 mg of the purified solid sample and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in a clean, dry NMR tube. Ensure the solid is fully dissolved.
- **Instrument Setup:** Place the NMR tube in the spectrometer's probe. Tune and shim the instrument to optimize the magnetic field homogeneity.
- **Data Acquisition:**
 - ^1H NMR: Acquire the proton spectrum using a standard pulse sequence. Typical parameters include a $30\text{-}45^\circ$ pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
 - ^{13}C NMR: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required due to the lower natural abundance of ^{13}C .

- **Data Processing:** Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the peaks in the ^1H NMR spectrum and reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy

- **Sample Preparation (Attenuated Total Reflectance - ATR):** Place a small amount of the solid sample directly onto the ATR crystal. Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.
- **Background Collection:** Collect a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.
- **Sample Analysis:** Collect the IR spectrum of the sample. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The data is usually collected over a range of 4000 to 400 cm^{-1} .
- **Data Processing:** The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm^{-1}).

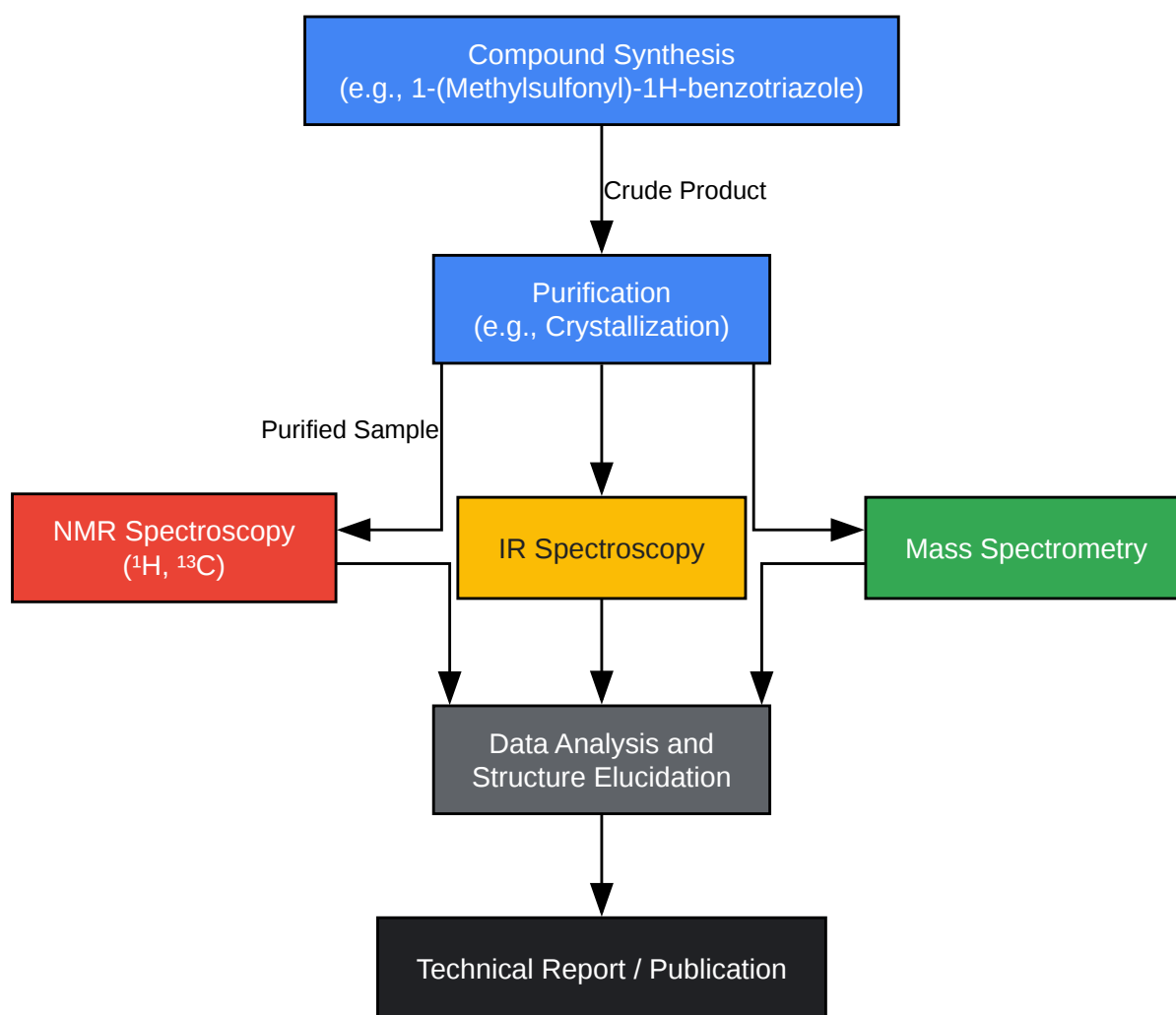
Mass Spectrometry

- **Sample Preparation:** Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol, acetonitrile, or a mixture thereof.
- **Instrumentation (Electrospray Ionization - ESI):**
 - Introduce the sample solution into the mass spectrometer's ion source via direct infusion or through a liquid chromatography system.
 - Set the ESI source parameters, including the capillary voltage, nebulizing gas pressure, and drying gas flow rate and temperature, to achieve stable ionization.
- **Data Acquisition:** Acquire the mass spectrum over a relevant m/z range (e.g., 50-500 amu). Data can be acquired in both positive and negative ion modes to observe different ionic species.

- **Data Analysis:** Analyze the resulting mass spectrum to identify the molecular ion peak and any significant fragment ions. High-resolution mass spectrometry can be used to confirm the elemental composition of the ions.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized organic compound.



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Caption: Workflow for the synthesis and spectroscopic characterization of an organic compound.

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References

- 1. 1-Methanesulfonyl-1H-1,2,3-benzotriazole - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
- To cite this document: BenchChem. [Spectroscopic and Structural Characterization of 1-(Methylsulfonyl)-1H-benzotriazole: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b104111#spectroscopic-data-of-1-methylsulfonyl-1h-benzotriazole-nmr-ir-mass-spec>]

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